Fmoc-Gln(Dod)-OH

Description

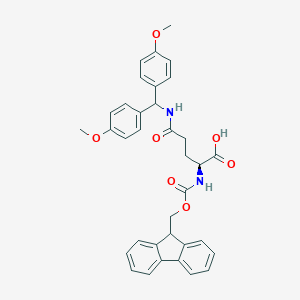

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATICJFEOIZOBM-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561678 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113534-17-1 | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113534-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Purpose of the Dod Protecting Group in Fmoc-Gln(Dod)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for reactive amino acid side chains is paramount to achieving high-purity, full-length target peptides. For the incorporation of glutamine (Gln), the side-chain amide presents a potential site for undesirable side reactions. The use of Fmoc-Gln(Dod)-OH, where "Dod" represents the 4,4'-dimethoxydityl protecting group, is a strategic choice to mitigate these risks. This technical guide provides an in-depth analysis of the role and advantages of the Dod group in Fmoc-based peptide synthesis.

Core Function of the Dod Protecting Group

The primary purpose of the 4,4'-dimethoxydityl (Dod) group on the side-chain amide of glutamine is to prevent unwanted chemical transformations during the stepwise assembly of the peptide chain. The bulky and chemically defined nature of the Dod group effectively shields the amide functionality.

A key challenge during the activation of the carboxylic acid of an incoming amino acid for coupling is the potential for the side-chain amide of a neighboring glutamine residue to undergo dehydration, leading to the formation of a nitrile. The Dod group provides steric hindrance that significantly suppresses this side reaction.

Furthermore, the protection of the glutamine side chain can help to improve the solubility of the amino acid derivative in the organic solvents commonly employed in SPPS, such as dimethylformamide (DMF).

Chemical Properties and Cleavage of the Dod Group

The 4,4'-dimethoxydityl group is a member of the trityl (triphenylmethyl) family of protecting groups. A defining characteristic of these groups is their lability under acidic conditions. The presence of two electron-donating methoxy groups on the phenyl rings of the Dod group increases its acid sensitivity compared to the unsubstituted trityl (Trt) group. This enhanced acid lability is due to the greater stabilization of the carbocation intermediate that is formed during the cleavage process.

This property allows for the removal of the Dod group under relatively mild acidic conditions, which is typically performed concurrently with the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.

Comparison with the Trityl (Trt) Protecting Group

While direct quantitative comparisons are not extensively documented in readily available literature, a qualitative comparison can be made based on the chemical structures of the Dod and Trt groups.

| Feature | Dod (4,4'-dimethoxydityl) | Trt (trityl) |

| Structure | Triphenylmethyl with two methoxy substituents | Unsubstituted triphenylmethyl |

| Acid Lability | Higher | Standard |

| Cleavage Conditions | More susceptible to milder acidic conditions | Requires standard strong acidic conditions (e.g., high concentration of TFA) |

The higher acid lability of the Dod group can be advantageous in the synthesis of peptides containing other acid-sensitive moieties, as it may allow for deprotection under less harsh conditions, thereby preserving the integrity of the final product.

Experimental Workflow and Protocols

The use of this compound follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The following diagrams illustrate the key processes.

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Upon completion of the peptide sequence, the final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Dod group.

Caption: The final cleavage and purification workflow in SPPS.

General Protocol for Coupling this compound:

-

Resin Preparation: The solid support with the N-terminal Fmoc group removed is washed extensively with DMF.

-

Activation: A solution of this compound (typically 3-5 equivalents) in DMF is activated with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling reagent).

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

General Protocol for Cleavage of the Dod Group:

-

Resin Treatment: The dried peptidyl resin is treated with a cleavage cocktail, commonly consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Incubation: The suspension is gently agitated for 2-3 hours at room temperature.

-

Peptide Isolation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation and washed with cold ether before being dried under vacuum.

Technical Guide: Fmoc-Gln(Dod)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The incorporation of a side-chain protecting group on glutamine is crucial to prevent side reactions during peptide synthesis. The choice of protecting group affects the solubility and cleavage conditions of the amino acid derivative. While the exact molecular weight and formula for Fmoc-Gln(Dod)-OH could not be definitively ascertained from available data, the properties of the related trityl-protected glutamine are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-L-Gln-OH | C₂₀H₂₀N₂O₅ | 368.38 | 71989-20-3 |

| Fmoc-L-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.72 | 132327-80-1 |

Role in Solid-Phase Peptide Synthesis

Fmoc-protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amine of the amino acid, which is stable under acidic conditions but readily removed by a base, typically piperidine. This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.

Side-chain protection, such as the trityl (Trt) group on the glutamine amide, prevents undesirable side reactions during the coupling steps. The Trt group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin. It is presumed that a dodecyl (Dod) group would serve a similar purpose, potentially influencing the lipophilicity of the protected amino acid.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the iterative cycle of Fmoc solid-phase peptide synthesis. This process is fundamental to the incorporation of any Fmoc-protected amino acid, including derivatives of glutamine.

Methodologies for Key Experiments

Fmoc Deprotection:

-

The peptide-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

The mixture is agitated at room temperature for a specified period, typically 5-20 minutes.

-

The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.

Amino Acid Coupling:

-

The Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed with agitation for a period ranging from 30 minutes to several hours, depending on the coupling efficiency.

-

The resin is washed with DMF to remove unreacted reagents.

Cleavage and Final Deprotection:

-

Upon completion of the peptide sequence, the resin is washed with a solvent like dichloromethane (DCM).

-

A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin.

-

The mixture is agitated for 1-3 hours to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.

The Dod Protecting Group: A Technical Guide to its Synthesis, Origin, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dimethoxy-2-nitrobenzyl (Dod) protecting group, a cornerstone in the field of photolabile protecting groups (PPGs), offers precise spatiotemporal control over the release of bioactive molecules. This technical guide provides an in-depth overview of the Dod group, covering its historical origins, detailed synthetic protocols for its key precursors, and its application in caging various functional groups. Furthermore, it presents quantitative photophysical data, experimental procedures for protection and deprotection, and illustrates its utility in studying complex biological processes, such as the cAMP response element-binding protein (CREB) signaling pathway. This guide is intended to be a comprehensive resource for researchers leveraging photoremovable protecting groups in chemical synthesis and drug development.

Introduction: The Advent of Photolabile Protecting Groups

The concept of protecting groups is fundamental to multistep organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent unwanted side reactions.[1][2] The ideal protecting group should be easy to introduce and remove, stable to a range of reaction conditions, and afford high yields in both protection and deprotection steps. Photolabile protecting groups (PPGs), or "caged compounds," offer a unique advantage: they can be removed with high spatial and temporal precision using light as a "traceless" reagent, thereby avoiding harsh chemical conditions.[2][3]

The field of PPGs was pioneered in the 1960s and saw rapid expansion in the 1970s with the work of Kaplan and Epstein, who utilized them in various biochemical systems.[2] The o-nitrobenzyl moiety emerged as a particularly versatile and widely used PPG scaffold.[4][5]

Origin of the Dod Protecting Group

The 4,5-dimethoxy-2-nitrobenzyl (Dod) group, also known as the DMNB or nitroveratryl group, is a second-generation o-nitrobenzyl PPG. The introduction of two methoxy groups onto the benzene ring at positions 4 and 5 results in a red-shift of the molecule's absorption maximum.[6] This bathochromic shift allows for photolysis at longer, less-damaging wavelengths (typically around 350 nm) compared to the parent o-nitrobenzyl group, which requires UV light below 300 nm.[7] This property is particularly advantageous in biological systems where prolonged exposure to short-wavelength UV radiation can be cytotoxic.[8]

The photodeprotection mechanism of the Dod group, like other o-nitrobenzyl derivatives, proceeds via a Norrish Type II intramolecular hydrogen abstraction.[2] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to an aci-nitro intermediate, which then rapidly decomposes to release the protected molecule and 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[1][9]

Synthesis of Dod Protecting Group Precursors

The utility of the Dod group is predicated on the availability of its reactive precursors, primarily 4,5-dimethoxy-2-nitrobenzyl alcohol (Dod-OH), 4,5-dimethoxy-2-nitrobenzyl bromide (Dod-Br), and 4,5-dimethoxy-2-nitrobenzyl chloroformate (Dod-Cl).

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (Dod-OH)

The synthesis of Dod-OH typically starts from the commercially available 6-nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitroveratraldehyde (1 equivalent) in ethanol.

-

Reduction: While stirring, slowly add a solution of sodium borohydride (NaBH₄) (0.5 equivalents) in ethanol.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,5-dimethoxy-2-nitrobenzyl alcohol as a solid.

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide (Dod-Br)

Dod-Br is a key intermediate for the protection of alcohols, phenols, and carboxylic acids. It is synthesized from Dod-OH.

Experimental Protocol:

-

Reaction Setup: Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4,5-dimethoxy-2-nitrobenzyl bromide can be purified by column chromatography.[10]

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Chloroformate (Dod-Cl)

Dod-Cl is a common reagent for the protection of amines as carbamates. It can be prepared from Dod-OH and phosgene or a phosgene equivalent like triphosgene. Caution: Phosgene and its equivalents are extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocol:

-

Reaction Setup: Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol (1 equivalent) in an anhydrous solvent like THF or DCM in a flask equipped with a gas inlet and outlet.

-

Phosgenation: Cool the solution to 0 °C. Bubble phosgene gas through the solution or add a solution of triphosgene (0.4 equivalents) in the same solvent. A mild base, such as pyridine, can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure (with appropriate trapping of the toxic gas). The crude 4,5-dimethoxy-2-nitrobenzyl chloroformate is often used directly in the next step without further purification.

Quantitative Data on the Dod Protecting Group

The efficiency of a photolabile protecting group is determined by its photophysical properties. The key parameters for the Dod group are summarized in the table below.

| Property | Value | Notes |

| Absorption Maximum (λmax) | ~350 nm | In common organic solvents. The exact λmax can vary slightly depending on the solvent and the caged substrate. |

| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | At λmax. This value indicates a strong absorption of light at the optimal wavelength. |

| Quantum Yield (Φ) of Uncaging | 0.01 - 0.1 | Highly dependent on the leaving group (the caged molecule) and the solvent. Generally lower than some other PPGs, but sufficient for many biological applications. |

| Half-life of Deprotection | Milliseconds to seconds | Dependent on the light intensity and quantum yield. Rapid release is a key feature for studying fast biological processes. |

Experimental Protocols for Application of the Dod Group

Protection of a Carboxylic Acid (e.g., Acetic Acid) with Dod-Br

Experimental Protocol:

-

Salt Formation: Dissolve acetic acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF). Add a base such as cesium carbonate (Cs₂CO₃) (1.5 equivalents) and stir at room temperature for 30 minutes to form the carboxylate salt.[11]

-

Alkylation: Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the Dod-protected acetic acid.[11]

Protection of an Amine (e.g., Glycine) with Dod-Cl

Experimental Protocol:

-

Reaction Setup: Dissolve glycine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide (NaOH) solution at 0 °C.

-

Acylation: Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (1.1 equivalents) in the same organic solvent while maintaining the pH of the solution around 9-10 by the addition of NaOH.

-

Reaction: Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

-

Workup: Acidify the reaction mixture with dilute HCl and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate to yield the Dod-protected glycine, which can be further purified by recrystallization or chromatography.

Photolytic Deprotection of a Dod-Protected Molecule

Experimental Protocol:

-

Sample Preparation: Dissolve the Dod-caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthesis) in a quartz cuvette or a petri dish.

-

Irradiation: Irradiate the sample with a light source emitting at or near the absorption maximum of the Dod group (around 350-365 nm). A mercury arc lamp with appropriate filters or a UV LED can be used.[12]

-

Monitoring: Monitor the deprotection by a suitable analytical method, such as HPLC, UV-Vis spectroscopy (observing the disappearance of the Dod-caged compound's absorbance and the appearance of the released molecule's signature), or by observing a biological response.

-

Workup (for synthesis): After complete deprotection, the photolysis byproducts can be removed by extraction or chromatography.

Application in Studying Signaling Pathways: The CREB Pathway

The Dod protecting group is an invaluable tool for studying dynamic cellular processes. A prominent example is the investigation of the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal plasticity, learning, and memory.[13][14]

The activation of CREB is typically initiated by an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA).[13] PKA then phosphorylates CREB, leading to the transcription of target genes. By using Dod-caged cAMP, researchers can precisely control the timing and location of the cAMP increase within a cell, thereby dissecting the downstream events of the CREB pathway with high resolution.

Experimental Workflow and Signaling Pathway Diagram

The following diagram illustrates a typical experimental workflow for studying the CREB pathway using Dod-caged cAMP.

This workflow allows researchers to bypass upstream signaling events and directly activate the cAMP-PKA-CREB axis. By controlling the light stimulus, they can investigate the kinetics of CREB phosphorylation and subsequent gene expression, providing valuable insights into the dynamics of this critical signaling pathway.

Conclusion

The Dod protecting group remains a powerful and versatile tool in chemical biology and drug development. Its favorable photophysical properties, particularly its red-shifted absorption, make it well-suited for applications in living systems. The synthetic accessibility of its precursors and its broad applicability to a range of functional groups ensure its continued relevance. As our understanding of complex biological systems deepens, the ability to perturb these systems with the precision afforded by photolabile protecting groups like Dod will undoubtedly continue to drive new discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nathan.instras.com [nathan.instras.com]

- 7. researchgate.net [researchgate.net]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. researchgate.net [researchgate.net]

- 10. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Fmoc-Protected Glutamine Derivatives

A Focus on Fmoc-Gln(Trt)-OH as a Case Study for Enhanced Solubility and Stability

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of Incorporating Glutamine in SPPS

The use of unprotected Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) in solid-phase peptide synthesis is hampered by two primary challenges:

-

Poor Solubility: Fmoc-Gln-OH exhibits very low solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3][4][5] This poor solubility complicates the preparation of homogenous, concentrated solutions required for efficient coupling reactions, leading to precipitation and incomplete reactions.

-

Side Reactions: The side-chain amide of glutamine can undergo dehydration to form a nitrile during the activation step, particularly with carbodiimide-based activating agents.[1] This irreversible modification results in the incorporation of an incorrect amino acid analogue into the peptide sequence, leading to impurities that are difficult to remove.

To overcome these limitations, the glutamine side chain is typically protected. The trityl (Trt) group is the most common and effective protecting group used in Fmoc-based chemistry for this purpose.

Physicochemical Properties of Fmoc-Gln(Trt)-OH

Fmoc-Gln(Trt)-OH is a white to off-white powder that is characterized by its high purity.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine | [6] |

| Synonyms | Fmoc-Gln(Trt)-OH | [3][4][6] |

| CAS Number | 132327-80-1 | [3][4][6] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [3][6] |

| Molecular Weight | 610.7 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | Typically ≥99.0% | [6] |

Solubility Profile

The introduction of the bulky and hydrophobic trityl group dramatically improves the solubility of the Fmoc-Gln derivative.

| Solvent | Solubility of Fmoc-Gln-OH | Solubility of Fmoc-Gln(Trt)-OH | Reference |

| Dimethylformamide (DMF) | Very low solubility, difficult to dissolve even at 0.2M with sonication. | Readily dissolves in all standard peptide synthesis reagents. | [1][2][3][4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Very low solubility. | Good solubility. | [1] |

| Other Polar Organic Solvents | Generally poor. | Superior solubility, aiding in homogeneous reaction conditions. | [6] |

The enhanced solubility of Fmoc-Gln(Trt)-OH ensures that the activated amino acid remains in solution during the coupling step, leading to more efficient and complete reactions, which in turn results in purer peptide products and higher overall yields.[6]

Stability and Reactivity

The trityl protecting group provides stability to the glutamine side chain under the conditions of Fmoc SPPS.

| Condition | Stability of Fmoc-Gln(Trt)-OH Side Chain |

| Coupling Activation | The Trt group prevents the dehydration of the side-chain amide to a nitrile, a common side reaction with carbodiimide reagents.[1][3][4] |

| Fmoc Deprotection (Piperidine) | The Trt group is stable to the basic conditions used for Fmoc group removal. |

| Final Cleavage (TFA) | The Trt group is labile to strong acids and is typically removed concurrently with the peptide from the resin using a standard 95% trifluoroacetic acid (TFA) cleavage cocktail. The cleavage is generally complete within 1-3 hours.[3] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel Fmoc-protected amino acid like Fmoc-Gln(Dod)-OH.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of a compound in a given solvent at room temperature.

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment in Simulated SPPS Conditions

This protocol assesses the stability of the protecting group to the reagents used in Fmoc SPPS.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The use of a side-chain protecting group on glutamine is paramount for successful solid-phase peptide synthesis. The trityl group, as exemplified by Fmoc-Gln(Trt)-OH, confers significant advantages in terms of solubility and stability, preventing common side reactions and ensuring the high fidelity of peptide synthesis. While specific data for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for understanding the critical role of side-chain protection in modern peptide chemistry. Researchers are encouraged to perform the described experimental evaluations to characterize novel protected amino acids before their use in synthesis.

References

- 1. peptide.com [peptide.com]

- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides an in-depth technical overview of the principles, quantitative data, and experimental protocols associated with Fmoc-SPPS, tailored for professionals in the field of drug development and peptide chemistry.

The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is characterized by its orthogonal protection strategy, where the temporary Nα-amino group protection (Fmoc) is labile to basic conditions, while the permanent side-chain protecting groups are labile to acidic conditions.[3][4] This orthogonality allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5] The entire process is a cyclical series of deprotection, washing, coupling, and further washing steps, culminating in the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.[5]

One of the primary advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method is the use of milder deprotection conditions (typically a solution of piperidine in a polar aprotic solvent), which are compatible with a wider range of sensitive amino acid derivatives and post-translational modifications.[1][6] Furthermore, the cleavage from the resin is achieved with trifluoroacetic acid (TFA), a less harsh acid than the hydrogen fluoride (HF) required in Boc-SPPS.[1] The strong UV absorbance of the Fmoc group also allows for real-time monitoring of the deprotection and coupling steps.[2][7]

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are highly dependent on various quantitative parameters, from the initial loading of the resin to the final yield of the purified peptide. The following tables summarize key quantitative data to aid in the planning and execution of peptide synthesis.

Table 1: Resin Swelling in Common SPPS Solvents

Effective solvation of the resin is critical for reagent accessibility and reaction efficiency.[8] The swelling capacity of a resin varies significantly with the solvent used.

| Solvent | Swell Factor (mL/g) for Polystyrene Resin | Notes |

| Dichloromethane (DCM) | 3.5 - 5.0 | Good for initial resin swelling, but less effective for solvating growing peptide chains.[2][8] |

| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 | A common and effective solvent for both swelling and reactions.[2][8] Can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[8] |

| N-Methyl-2-pyrrolidone (NMP) | 5.0 - 7.0 | Excellent solvating properties, often leading to higher coupling yields than DMF.[2][8] |

| Tetrahydrofuran (THF) | 3.0 - 4.5 | Can be a good alternative or co-solvent, particularly for specific resins or difficult sequences.[8] |

| Acetonitrile | 2.5 - 4.0 | Generally a poorer swelling solvent for polystyrene resins.[8] |

Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the reaction rate and the degree of side reactions, such as racemization.[9]

| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Coupling Time | Advantages | Disadvantages |

| HBTU/HATU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 60 min | Fast, efficient, and widely used. HATU is particularly effective for hindered couplings.[6][9] | Can cause racemization, especially with sensitive amino acids. |

| HCTU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 60 min | Similar to HBTU but often more efficient and cost-effective.[6] | Potential for racemization. |

| DIC/HOBt | Carbodiimide/Additive | 1:1:1 (HOBt) | 30 - 120 min | Low cost and effective. Minimizes racemization compared to DIC alone.[9][10] | Produces an insoluble urea byproduct (DCU with DCC, soluble with DIC).[9] |

| COMU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 30 min | High coupling efficiency, low racemization, and safer than HATU (non-explosive).[11] | Higher cost compared to older reagents. |

Table 3: Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final product.[7][10]

| Side Reaction | Description | % Occurrence (Approx.) | Mitigation Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to α- and β-peptide impurities.[7] | 5 - 50% | Use of protecting groups like OtBu and Hmb on the preceding amino acid; addition of HOBt to the deprotection solution.[7] |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine and during activation of histidine.[7] | 1 - 23% | Use of additives like HOBt or Oxyma; use of specific coupling reagents (e.g., DEPBT for His); employing bulky resins like 2-chlorotrityl resin.[7][10] |

| Diketopiperazine Formation | Cyclization and cleavage of the N-terminal dipeptide from the resin.[10] | Can be >90% | Use of bulky resins (e.g., 2-chlorotrityl); coupling of a pre-formed dipeptide.[10] |

| Incomplete Deprotection/Coupling | Leads to deletion sequences in the final peptide. | Variable | Use of stronger deprotection reagents (e.g., DBU); double coupling; monitoring reactions with colorimetric tests (e.g., Kaiser test).[10] |

Table 4: Theoretical vs. Actual Peptide Yields

The overall yield of a peptide is a product of the efficiency of each step. Even small inefficiencies can dramatically reduce the final yield, especially for long peptides.[12][13]

| Stepwise Efficiency | Overall Yield for a 20-mer Peptide | Overall Yield for a 50-mer Peptide |

| 99.5% | 90.5% | 77.8% |

| 99.0% | 81.8% | 60.5% |

| 98.0% | 66.8% | 36.4% |

| 95.0% | 35.8% | 7.7% |

Key Experimental Workflows and Methodologies

The following diagrams and protocols outline the critical steps in a standard Fmoc-SPPS workflow.

General Fmoc-SPPS Workflow

Detailed Experimental Protocols

-

Resin Swelling: Swell Wang resin (1 g, e.g., 0.7 mmol/g substitution) in DMF (10-15 mL) for 1-2 hours in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (4 eq. to resin substitution) and HOBt (4 eq.) in a minimal amount of DMF. Add DIC (4 eq.) and allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Add DMAP (0.1 eq.) as a catalyst. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

-

Loading Determination: Determine the loading capacity of the resin by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.[4]

-

Fmoc Deprotection:

-

Swell the Fmoc-aminoacyl-resin in DMF.

-

Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

-

Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Example with HBTU):

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the mixture for 30-60 minutes.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[14] A negative test (beads remain colorless) indicates complete coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 2.

-

Resin Preparation: Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) can be used.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the combined filtrate dropwise to a large volume of cold diethyl ether (e.g., 10 times the volume of the filtrate).

-

A white precipitate of the peptide should form.

-

-

Isolation and Drying:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether several times.

-

Dry the peptide pellet under vacuum.

-

Mechanistic Insights and Visualizations

Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing the synthesis process.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by excess piperidine.[4]

Peptide Bond Formation (Coupling)

The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of complex peptides. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols is paramount for researchers and drug development professionals to overcome synthesis challenges, optimize yields, and ensure the high purity of the final product. This guide serves as a foundational resource to aid in the successful application of Fmoc-SPPS in the laboratory and in the development of novel peptide-based therapeutics.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. chempep.com [chempep.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Technical Guide: Fmoc-L-Gln(Dod)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety data for Fmoc-L-Gln(Dod)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). It further details an experimental protocol for its use and visualizes the synthesis workflow. The "Dod" protecting group is synonymous with the 4,4'-dimethoxybenzhydryl (Mbh) group. While the L-isomer is most commonly used in peptide synthesis, the readily available CAS number corresponds to the D-isomer.

Chemical Identifier and Safety Data

Precise identification and safety information are paramount for laboratory use. Below is a summary of the available data for Fmoc-Gln(Dod)-OH.

| Data Point | Information |

| Chemical Name | Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-glutamine |

| Synonyms | Fmoc-L-Gln(Dod)-OH, Fmoc-L-Gln(Mbh)-OH |

| CAS Number | 210645-01-5 (for the D-isomer, Fmoc-D-Gln(Mbh)-OH)[1] |

| Molecular Formula | C35H34N2O7 |

| Molecular Weight | 594.66 g/mol |

Safety Information Summary (Based on Fmoc-L-Gln(Trt)-OH SDS) [2][3]

| Hazard Category | Description |

| Pictogram | No symbol required[3] |

| Signal Word | No signal word[3] |

| Hazard Statements | Not classified as hazardous[3] |

| Precautionary Statements | Prevention: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[3] Response: If inhaled, move person into fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water.[3] Storage: Store in a cool, dry, and well-ventilated place.[3] Disposal: Dispose of contents/container in accordance with local regulations. |

Note: The safety information provided is based on the Safety Data Sheet for Fmoc-L-Gln(Trt)-OH, a structurally similar compound. Users should handle Fmoc-L-Gln(Dod)-OH with the standard precautions for laboratory chemicals and consult a specific SDS for the compound if it becomes available.

Experimental Protocol: Incorporation of Fmoc-L-Gln(Dod)-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-L-Gln(Dod)-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink amide resin (or other suitable resin)

-

Fmoc-L-Gln(Dod)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 10-20 minutes to remove the Fmoc protecting group from the resin's free amine.[1][4]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.[1]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve a 3-fold molar excess of Fmoc-L-Gln(Dod)-OH and a 3-fold molar excess of the coupling reagent (HBTU or HATU) in DMF.[1]

-

Add a 6-fold molar excess of DIPEA to the amino acid solution to activate it.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours to allow for complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Dod group.[5]

-

Allow the reaction to proceed for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Gln(Dod)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences for a wide range of applications, from basic research to drug development. The Fmoc/tBu strategy is the most widely used approach in SPPS due to its mild reaction conditions. The synthesis of peptides containing glutamine (Gln) residues requires protection of the side-chain amide to prevent side reactions, such as dehydration to a nitrile or pyroglutamate formation. While the trityl (Trt) group is a commonly employed protecting group for the Gln side chain, the 4,4'-dimethoxydityl (Dod) group offers an alternative with potentially different lability and handling characteristics.

This document provides a detailed protocol for the coupling of Fmoc-Gln(Dod)-OH in Fmoc-based SPPS. Due to a lack of specific literature exclusively detailing the use of the Dod protecting group for glutamine in SPPS, this protocol is adapted from well-established procedures for the structurally similar and more commonly used Fmoc-Gln(Trt)-OH and general Fmoc-SPPS methodologies.

Key Considerations for Coupling this compound

The Dod group is a derivative of the trityl group and is expected to have similar, though not identical, properties. It is an acid-labile protecting group, compatible with the standard Fmoc/tBu orthogonal protection scheme. The key steps in incorporating a this compound residue into a peptide sequence are Fmoc deprotection of the N-terminus of the resin-bound peptide, activation of the this compound, coupling to the free amine on the resin, and capping of any unreacted amines.

Quantitative Data for Coupling Reactions

The following table summarizes the typical molar equivalents and reaction times for the coupling of Fmoc-protected amino acids, which can be applied to this compound based on standard SPPS protocols.

| Reagent/Parameter | Molar Equivalents (relative to resin loading) | Typical Concentration | Typical Reaction Time |

| This compound | 3 - 5 eq. | 0.2 - 0.5 M in DMF | 1 - 4 hours |

| Coupling Reagent (e.g., HBTU/HOBt, HATU) | 2.9 - 4.9 eq. | 0.2 - 0.5 M in DMF | 1 - 4 hours |

| Base (e.g., DIPEA, NMM) | 6 - 10 eq. | 0.4 - 1.0 M in DMF | 1 - 4 hours |

| Fmoc Deprotection Reagent (Piperidine) | - | 20% in DMF | 2 x 5-10 min |

Experimental Protocol: Coupling of this compound

This protocol describes a standard manual procedure for the coupling of this compound onto a solid support. The procedure assumes a starting resin with a free amine group.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (if using HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

-

Dichloromethane (DCM)

-

Capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF)

-

Solid support (e.g., Rink Amide resin, Wang resin) with a free N-terminal amine.

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU/HOBt or HATU, slightly less than the amino acid equivalents) to the amino acid solution.

-

Add the base (e.g., DIPEA or NMM, 2 equivalents relative to the amino acid) to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling:

-

Add the activated this compound solution to the resin.

-

Shake the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) which should be negative upon completion of the coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove excess reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and a non-nucleophilic base like 2,6-lutidine or DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF (3-5 times).

-

The resin is now ready for the deprotection of the Fmoc group of the newly added Gln(Dod) residue and the coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection of the Dod Group

The Dod protecting group, being a trityl derivative, is cleaved under strongly acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail" containing scavengers to capture the released carbocations.

Typical Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

The cleavage is typically performed for 2-4 hours at room temperature.

Potential Side Reactions

-

Premature Deprotection: The Dod group is acid-labile. Care should be taken to ensure that no acidic conditions are present during the synthesis cycles.

-

Pyroglutamate Formation: Although the side-chain protection minimizes this, pyroglutamate formation can still occur, especially if the Gln residue is at the N-terminus.

-

Dehydration: Dehydration of the glutamine side chain to form a nitrile is a potential side reaction during activation, though less common with modern coupling reagents.

Visualization of the Experimental Workflow

Caption: Workflow for the coupling of this compound in SPPS.

Recommended Activation Methods for Fmoc-Gln(Dod)-OH in Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the recommended activation methods of Nα-Fmoc-L-glutamine (4,4'-dimethoxybenzhydryl), or Fmoc-Gln(Dod)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides. This guide outlines protocols for common coupling reagents, presents a comparative (illustrative) data summary, and discusses the rationale behind choosing an optimal activation strategy.

Introduction

This compound is a derivative of glutamine where the side-chain amide is protected by the acid-labile 4,4'-dimethoxybenzhydryl (Dod) group. This protection is essential to prevent side reactions such as dehydration to a nitrile or pyroglutamate formation during peptide synthesis. The bulky Dod group enhances solubility and minimizes aggregation. The choice of activating reagent for the carboxylic acid of this compound directly impacts the success of the coupling reaction. This note details the use of three common classes of coupling reagents: aminium/uronium salts (HATU, HBTU), and carbodiimides with additives (DIC/Oxyma).

Recommended Activation Methods & Protocols

The following protocols are provided as general guidelines. Optimal conditions, such as reaction times and reagent equivalents, may vary depending on the specific peptide sequence, the solid support, and the scale of the synthesis.

Activation using Aminium/Uronium Salts

Aminium/uronium salt-based reagents, such as HATU and HBTU, are highly efficient and widely used for peptide couplings. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Protocol 2.1.1: HATU/DIPEA Activation

-

Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin-bound free amine.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2.1.2: HBTU/DIPEA Activation

-

Pre-activation: Dissolve this compound (3-5 eq.), HBTU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.

-

Pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the solution to the resin.

-

Agitate for 30-60 minutes.

-

Wash the resin with DMF.

Activation using Carbodiimides and Additives

The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is a cost-effective and efficient method that minimizes racemization.

Protocol 2.2.1: DIC/Oxyma Activation

-

In-situ Activation: To the resin-bound free amine, add a solution of this compound (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

-

Add DIC (3-5 eq.) to the mixture.

-

Coupling: Agitate the reaction for 45-90 minutes at room temperature.

-

Wash the resin extensively with DMF.

Comparative Data (Illustrative)

| Activation Method | Reagent Equivalents (AA:Coupling:Base) | Typical Coupling Time (min) | Illustrative Coupling Efficiency (%) | Illustrative Crude Purity (%) | Key Considerations |

| HATU/DIPEA | 3 : 2.9 : 6 | 30 - 60 | > 99 | ~95 | High efficiency, suitable for difficult couplings. Higher cost. |

| HBTU/DIPEA | 3 : 2.9 : 6 | 30 - 60 | > 98 | ~93 | Very effective and widely used. More cost-effective than HATU. |

| DIC/Oxyma | 3 : 3 : - | 45 - 90 | > 97 | ~90 | Low cost, low racemization. Slower kinetics compared to uronium salts. |

Experimental Workflows and Signaling Pathways

Visual representations of the activation and coupling processes can aid in understanding the underlying chemical transformations and experimental designs.

Caption: General activation pathway for this compound.

Caption: Experimental workflow for a single coupling cycle.

Discussion and Recommendations

The choice of activation method for this compound depends on several factors, including the complexity of the peptide sequence, cost considerations, and the desired purity of the final product.

-

For difficult couplings or sequences prone to aggregation, the use of HATU is recommended due to its high reactivity and efficiency.

-

For routine peptide synthesis , HBTU offers a good balance between performance and cost.

-

For syntheses where cost is a major concern and for sequences less prone to coupling difficulties, DIC/Oxyma is an excellent choice that also minimizes the risk of racemization.

It is crucial to use a side-chain protected glutamine derivative like this compound to prevent the formation of dehydration and cyclization side products, which can be difficult to remove during purification. The use of Fmoc-Gln(Trt)-OH is also a common and effective strategy for the same reasons.[1][2] The principles and protocols outlined in this document are generally applicable to other side-chain protected glutamine derivatives.

Conclusion

The successful incorporation of glutamine into a peptide sequence relies heavily on the appropriate choice of side-chain protection and activation method. By following the detailed protocols and considering the comparative data and recommendations provided in this application note, researchers can optimize their peptide synthesis workflows, leading to higher yields and purer peptide products.

References

Application Notes and Protocols for the Cleavage of Side-Chain Protecting Groups from Glutamine

Audience: Researchers, scientists, and drug development professionals.

Note on the "Dod" Group: Extensive searches for a protecting group abbreviated as "Dod" for the glutamine side-chain did not yield a standard or recognized chemical entity. It is possible that "Dod" is a non-standard abbreviation, a typographical error, or a proprietary name not widely documented in publicly available chemical literature. Therefore, these application notes will focus on the cleavage of commonly used and well-documented protecting groups for the glutamine side-chain.

The selection of a protecting group for the amide function of the glutamine side-chain is a critical consideration in solid-phase peptide synthesis (SPPS). This protection is often necessary to prevent side reactions, such as dehydration to a nitrile or pyroglutamate formation, during peptide chain elongation. The choice of protecting group dictates the final cleavage and deprotection strategy. This document provides a detailed overview of the conditions for the cleavage of several common glutamine side-chain protecting groups.

Trityl (Trt) Group

The Trityl (triphenylmethyl) group is a widely used, acid-labile protecting group for the side-chain amide of glutamine. Its bulkiness also enhances the solubility of the protected amino acid derivative.

Cleavage Conditions:

The Trt group is readily cleaved under acidic conditions, typically concomitantly with the cleavage of the peptide from the resin support in Fmoc-based SPPS.

| Reagent/Condition | Composition | Duration | Notes |

| TFA/Scavengers | Trifluoroacetic acid (TFA) with scavengers | 1-4 hours | The most common method. Scavengers are crucial to trap the liberated trityl cations and prevent re-alkylation of sensitive residues like tryptophan and tyrosine.[1][2][3] |

| Dilute TFA | 1% TFA in Dichloromethane (DCM) | Multiple short treatments | Can be used for selective on-resin deprotection, though less common for glutamine side-chain protection compared to other applications.[2][4] |

Experimental Protocol: Standard TFA Cleavage of Trt-Protected Peptides

This protocol is suitable for the final cleavage and deprotection of a peptide synthesized on a solid support with a Trt-protected glutamine residue.

Materials:

-

Peptidyl-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen or argon gas supply

-

Lyophilizer

Procedure:

-

Place the dried peptidyl-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow may be observed due to the formation of the trityl cation.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or argon gas.

-

For complete removal of residual solvents, lyophilize the peptide.

4-Methyltrityl (Mtt) Group

The 4-Methyltrityl group is structurally similar to the Trt group but is more acid-labile, allowing for more rapid cleavage.[5]

Cleavage Conditions:

The Mtt group can be removed under milder acidic conditions than the Trt group, which allows for selective deprotection on the solid support.

| Reagent/Condition | Composition | Duration | Notes |

| Dilute TFA | 1% TFA in DCM | Multiple short treatments (e.g., 3 x 10 min) | Allows for selective on-resin deprotection of the glutamine side-chain while other acid-labile groups (e.g., tBu) remain intact.[4][6] |

| HFIP/TFE/DCM | Hexafluoroisopropanol/Trifluoroethanol/DCM mixtures | Variable | Can also be used for selective removal.[4] |

Experimental Protocol: Selective On-Resin Cleavage of the Mtt Group

This protocol is designed for the selective removal of the Mtt group from a glutamine side-chain while the peptide remains attached to the resin.

Materials:

-

Mtt-protected peptidyl-resin

-

Cleavage Solution: 1% TFA in DCM with 1-5% TIS as a scavenger

-

DCM for washing

-

DMF for washing

-

20% Piperidine in DMF (if subsequent Fmoc deprotection is needed)

Procedure:

-

Swell the peptidyl-resin in DCM in a reaction vessel.

-

Drain the DCM and add the 1% TFA/TIS in DCM solution.

-

Agitate the mixture for 10 minutes.

-

Drain the solution.

-

Repeat steps 2-4 two more times.

-

Wash the resin thoroughly with DCM to remove residual acid and scavengers.

-

Wash the resin with DMF.

-

The deprotected glutamine side-chain is now available for further modification, or the synthesis can proceed with the next coupling step after N-terminal Fmoc deprotection if required.

Xanthenyl (Xan) Group

The Xanthenyl group is another acid-labile protecting group used for the side-chains of asparagine and glutamine. It has been shown to provide purer peptide products in some challenging sequences compared to Trt or Tmob protection.[7]

Cleavage Conditions:

The Xan group is cleaved under standard TFA cleavage conditions, similar to the Trt group.

| Reagent/Condition | Composition | Duration | Notes |

| TFA/Scavengers | Trifluoroacetic acid (TFA) with scavengers | 1-3 hours | Cleavage occurs concomitantly with peptide release from the resin.[7][8] |

| 50% TFA in DCM | 50% TFA in Dichloromethane | 30 minutes | Can be used for cleavage.[8] |

Experimental Protocol: Cleavage of Xan-Protected Peptides

The protocol for the cleavage of Xan-protected peptides is analogous to the standard TFA cleavage protocol for Trt-protected peptides described above.

2,4-Dimethoxybenzyl (Dmb) and 4-Methoxybenzyl (PMB) Groups

The 2,4-Dimethoxybenzyl and 4-Methoxybenzyl groups are also employed for the protection of the glutamine side-chain amide. The Dmb group can be removed by TFA or anhydrous hydrogen fluoride.[9][10] The PMB group can be cleaved under acidic conditions or oxidatively.

Cleavage Conditions:

| Protecting Group | Reagent/Condition | Composition | Notes |

| Dmb | TFA | Trifluoroacetic acid | Standard cleavage conditions.[9][11] |

| Dmb | Anhydrous HF | Hydrogen Fluoride | A strong acid, requires specialized equipment.[9] |

| PMB | TFA | Trifluoroacetic acid | Common acidic cleavage.[12][13] |

| PMB | Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) | Allows for orthogonal deprotection in the presence of other acid-sensitive groups.[13][14] |

Experimental Protocol: Oxidative Cleavage of a PMB Group

This protocol is a general guideline for the oxidative removal of a PMB group.

Materials:

-

PMB-protected compound

-

DDQ or CAN

-

Appropriate solvent (e.g., DCM/water)

-

Work-up reagents (e.g., saturated sodium bicarbonate solution)

Procedure:

-

Dissolve the PMB-protected compound in a suitable solvent system (e.g., a mixture of DCM and water).

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (DDQ or CAN) portion-wise.

-

Stir the reaction and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product as needed.

Diagrams

Caption: General workflow for peptide cleavage and deprotection.

Caption: Logical relationship of glutamine side-chain protection in SPPS.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. total-synthesis.com [total-synthesis.com]

Application Note: Utilizing Fmoc-Gln(Trt)-OH in Automated Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. The choice of protecting groups is critical to the success of SPPS, preventing unwanted side reactions and ensuring the integrity of the final peptide. For the incorporation of glutamine (Gln), the side-chain amide can undergo undesirable reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, particularly during activation or under acidic conditions.

The use of a side-chain protecting group is therefore essential. The trityl (Trt) group is a widely employed acid-labile protecting group for the side-chain amide of glutamine in Fmoc-based SPPS.[1][2] Fmoc-Gln(Trt)-OH offers excellent protection against side reactions during peptide chain assembly and is compatible with the mild basic conditions used for Nα-Fmoc deprotection. Its bulky nature provides steric hindrance, effectively preventing intra- and intermolecular side reactions. The Trt group is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, ensuring the generation of the desired peptide with high purity.[3]

This application note provides detailed protocols and data for the effective use of Fmoc-Gln(Trt)-OH in automated peptide synthesizers, offering guidance to researchers in academic and industrial settings.

Key Advantages of Fmoc-Gln(Trt)-OH

-

Prevention of Side Reactions: The Trt group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile and minimizes the formation of pyroglutamate at the N-terminus.[2]

-

High Solubility: Fmoc-Gln(Trt)-OH exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating efficient coupling reactions.[4]

-

Orthogonality: The acid-labile nature of the Trt group is fully orthogonal to the base-labile Fmoc group, allowing for selective deprotection throughout the synthesis.[3]

-

Compatibility with Automation: Its robust performance and predictable behavior make it highly suitable for use in automated peptide synthesizers.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| Fmoc-Gln(Trt)-OH | Peptide synthesis grade |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Piperidine | Reagent grade |

| Diisopropylcarbodiimide (DIC) | ≥99% |

| Oxyma Pure | ≥99% |

| Trifluoroacetic Acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | ≥98% |

| Dichloromethane (DCM) | ACS grade |

| Diethyl Ether | Anhydrous |

Automated Peptide Synthesis Cycle

The following is a generalized protocol for a standard automated peptide synthesizer. Users should adapt the parameters based on their specific instrument and peptide sequence.

Workflow for a single coupling cycle:

Caption: Automated SPPS cycle for Fmoc-Gln(Trt)-OH incorporation.

Detailed Steps:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin linker.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of Fmoc-Gln(Trt)-OH:

-

Prepare a solution of Fmoc-Gln(Trt)-OH (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

-

Resin Washing and Drying: After the final synthesis cycle, wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The use of Fmoc-Gln(Trt)-OH consistently yields high-purity peptides with minimal side products. Below is a comparison of expected outcomes when using Fmoc-Gln(Trt)-OH versus unprotected Fmoc-Gln-OH in the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Gln).

| Parameter | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH (unprotected) |

| Crude Peptide Purity (HPLC) | >85% | 50-70% |

| Major Impurity | Minor deletion sequences | Pyroglutamate formation (~15-25%) |

| Coupling Efficiency (per cycle) | >99% | Variable, often lower |

| Final Yield (after purification) | High | Moderate to Low |

Logical Relationship of Protecting Group Strategy:

Caption: Impact of Gln protection on peptide synthesis outcome.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance of Trt group. | Increase coupling time to 3-4 hours. Consider using a stronger activating agent like HATU. |

| Low Cleavage Yield | Incomplete removal of Trt group. | Extend cleavage time to 4 hours. Ensure fresh TFA is used. |

| Presence of Trityl Adducts | Insufficient scavengers. | Increase the amount of TIS in the cleavage cocktail to 5%. |

Conclusion

Fmoc-Gln(Trt)-OH is a robust and reliable building block for the incorporation of glutamine in automated solid-phase peptide synthesis. Its ability to prevent common side reactions associated with the glutamine side chain leads to higher crude peptide purity and simplifies downstream purification. The protocols outlined in this application note provide a solid foundation for the successful synthesis of glutamine-containing peptides for a wide range of research and drug development applications.

References

Deprotection strategies for the Dod group in the presence of other protecting groups.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in the presence of other common protecting groups used in peptide and organic synthesis. Detailed protocols and data on orthogonality are presented to facilitate the design of complex synthetic strategies.

Introduction to the Dde Protecting Group

The Dde group is a widely used protecting group for primary amines, particularly the ε-amino group of lysine in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability to the acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal protecting group. This orthogonality allows for the selective deprotection of a specific amine in a complex molecule, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and cargo.